2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
説明
特性
IUPAC Name |
2-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c1-19-8-9-23-14-7-6-11(10-12(14)16(19)20)18-24(21,22)15-5-3-2-4-13(15)17/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQWFROXKCVZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a bromine atom, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepine moiety. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is C21H25BrN2O4S, with a molecular weight of approximately 481.4 g/mol. The presence of functional groups like sulfonamide and tetrahydrobenzo[f][1,4]oxazepine suggests diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25BrN2O4S |
| Molecular Weight | 481.4 g/mol |
| Functional Groups | Bromine, Sulfonamide |
| Structural Moiety | Tetrahydrobenzo[f][1,4]oxazepine |
Synthesis
The synthesis of 2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple synthetic steps. Initial steps focus on forming the tetrahydrobenzo[f][1,4]oxazepine core through cyclization reactions followed by modifications to introduce the bromine and sulfonamide groups. High yields and purity are essential for subsequent biological evaluations.
Biological Activity
Preliminary studies indicate that compounds similar to 2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant biological activity:
Antimicrobial Activity : The compound has shown potential antibacterial properties against various gram-positive and gram-negative bacteria. Interaction studies reveal its binding affinity to specific proteins or enzymes critical for bacterial survival.
Anticancer Activity : Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways related to apoptosis and proliferation.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antibacterial Screening : A study evaluated the antibacterial activity of related sulfonamide compounds against Escherichia coli and Staphylococcus aureus. Results indicated that these compounds inhibited bacterial growth significantly at certain concentrations .
- Anticancer Evaluation : In another study focusing on tetrahydrobenzo[f][1,4]oxazepine derivatives, compounds were tested against breast (MCF7) and colon (HCT116) cancer cell lines. Notable cytotoxic effects were observed at varying concentrations .
The mechanism of action for 2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide likely involves its interaction with specific molecular targets within biological systems. The compound's structural features enable it to bind effectively to enzymes or receptors involved in disease processes. This binding may modulate their activity and exert therapeutic effects .
科学的研究の応用
2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with a unique combination of structural elements, including a bromine atom, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepine moiety. The molecular formula of this compound is C21H25BrN2O4S, and it has a molecular weight of approximately 481.4 g/mol. The presence of the tetrahydrobenzo[f][1,4]oxazepine structure suggests that it has potential pharmacological activities, particularly in medicinal chemistry.
Potential Applications
- Drug Development The functional groups present in 2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide enable various synthetic pathways and modifications that are useful in drug development.
- Interaction Studies Interaction studies involving 2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide focus on its binding affinity to specific proteins or enzymes. Such interactions are crucial for understanding the mechanism of action and optimizing therapeutic efficacy.
- Medicinal Chemistry The uniqueness of 2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide lies in its specific combination of structural elements that confer distinct biological properties. The presence of both the tetrahydrobenzo[f][1,4]oxazepine moiety and the sulfonamide group may provide synergistic effects that enhance its therapeutic potential compared to simpler analogs.
類似化合物との比較
Key Observations :
- Bromine vs. Chlorine: Bromine substitution enhances antimicrobial activity slightly compared to chlorine in oxadiazole derivatives but remains inferior to non-substituted analogs due to solubility limitations .
Lipophilicity and Solubility
The benzooxazepin ring’s fused aromatic system likely increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility—a critical trade-off observed in sulfonamide derivatives. For example, the non-substituted oxadiazole analog exhibited superior antimicrobial activity due to better solubility despite lower lipophilicity .
Bioactivity Trends
- Antimicrobial Efficacy: The introduction of bromine in oxadiazole derivatives improved activity marginally (e.g., MIC values reduced by ~15% vs. chloro-analogs), but the non-brominated compound remained most effective, highlighting the delicate balance between substituent effects and solubility .
- Structural Lumping : ’s lumping strategy groups compounds with similar frameworks for predictive modeling. The target compound could be grouped with other sulfonamide-heterocycle hybrids to streamline property prediction, though its unique benzooxazepin core may necessitate separate evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
